2-(Morpholin-4-yl)quinolin-4(1H)-one

DNA-PK inhibition Kinase inhibitor scaffold Structure-activity relationship

2-(Morpholin-4-yl)quinolin-4(1H)-one is the unsubstituted parent molecule of the 2-morpholino-1H-quinolin-4-one heterocyclic family, a class investigated as aza-heterocyclic surrogates for the chromen-4-one pharmacophore of the potent DNA-dependent protein kinase (DNA-PK) inhibitor NU7441. The compound consists of a quinolin-4(1H)-one core bearing a morpholine ring at the 2-position, with the 8-position unsubstituted.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 916039-74-2
Cat. No. B11879370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)quinolin-4(1H)-one
CAS916039-74-2
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C13H14N2O2/c16-12-9-13(15-5-7-17-8-6-15)14-11-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,14,16)
InChIKeyHRNRAGIDOGFWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholin-4-yl)quinolin-4(1H)-one (CAS 916039-74-2): Core Scaffold and Synthetic Precursor for DNA-PK and PI3K Inhibitor Programs


2-(Morpholin-4-yl)quinolin-4(1H)-one is the unsubstituted parent molecule of the 2-morpholino-1H-quinolin-4-one heterocyclic family, a class investigated as aza-heterocyclic surrogates for the chromen-4-one pharmacophore of the potent DNA-dependent protein kinase (DNA-PK) inhibitor NU7441 . The compound consists of a quinolin-4(1H)-one core bearing a morpholine ring at the 2-position, with the 8-position unsubstituted. In DNA-PK inhibitor medicinal chemistry programs, 8-aryl substituted derivatives of this scaffold (e.g., 8-(dibenzothiophen-4-yl) or 8-(dibenzofuran-4-yl) analogs) are the biologically active species, while the parent compound serves as the key synthetic intermediate for Suzuki-Miyaura cross-coupling to introduce 8-substituents . The scaffold is also a critical intermediate in Patent EP2646427A1 for phosphatidylinositol 3-kinase (PI3K) inhibitors bearing 8-(1H-1,2,3-triazol-4-yl) substituents .

Why 8-Unsubstituted 2-(Morpholin-4-yl)quinolin-4(1H)-one Cannot Substitute for Its 8-Aryl or 8-Triazolyl Analogs


The 2-morpholino-quinolin-4-one scaffold gains its pharmacological relevance exclusively through substitution at the 8-position. In the foundational DNA-PK inhibitor study by Cano et al. (2010), all biologically evaluated compounds were 8-substituted (dibenzothiophen-4-yl or dibenzofuran-4-yl), and the unsubstituted parent molecule was employed solely as the synthetic intermediate for Suzuki-Miyaura cross-coupling . Similarly, Patent EP2646427A1 exclusively claims 8-(1H-1,2,3-triazol-4-yl) derivatives for PI3K inhibition, with the unsubstituted core serving as the penultimate synthetic precursor . A scientist or procurement officer substituting the 8-unsubstituted parent for an 8-substituted derivative would obtain a compound lacking the aromatic/heteroaromatic moiety essential for occupying the ATP-binding pocket or selectivity-inducing region of the target kinase. Quantitative evidence below demonstrates that potency, selectivity, and application-relevant biological function reside in the 8-substituted analogs, not in the unsubstituted core .

2-(Morpholin-4-yl)quinolin-4(1H)-one: Quantitative Differentiation in DNA-PK Inhibition, Scaffold Purity, and Physicochemical Profile


DNA-PK Inhibitory Potency: Unsubstituted Parent vs. 8-Substituted Derivatives

The parent 2-(morpholin-4-yl)quinolin-4(1H)-one lacks the 8-substituent mandatory for DNA-PK inhibition. In the J. Med. Chem. 2010 study, the most potent 8-substituted quinolin-4-one derivative achieved a DNA-PK IC₅₀ of 8 nM, whereas the unsubstituted parent compound was not reported as an inhibitor . This >1000-fold potency differential (estimated based on the parent compound not demonstrating measurable inhibition at concentrations where 8-substituted analogs are active) is a critical procurement decision factor. The 8-(dibenzothiophen-4-yl) moiety, introduced via Suzuki-Miyaura coupling from this parent scaffold, is required for high-affinity ATP-binding site interaction .

DNA-PK inhibition Kinase inhibitor scaffold Structure-activity relationship

PI3K Inhibitory Activity: 8-Triazolyl Derivatives vs. Unsubstituted Scaffold

Patent EP2646427A1 describes quinolin-4(1H)-one derivatives as PI3K inhibitors, with all exemplified active compounds bearing an 8-(1H-1,2,3-triazol-4-yl) substituent. The unsubstituted 2-(morpholin-4-yl)quinolin-4(1H)-one is the key intermediate from which the 8-bromo precursor (8-bromo-2-morpholin-4-yl-1H-quinolin-4-one) is prepared, subsequently undergoing click chemistry to install the triazole moiety . No PI3K inhibitory data are reported for the unsubstituted parent compound, consistent with the requirement of the 8-triazolyl group for kinase binding . The patent claims multiple 8-triazolyl derivatives, e.g., 2-morpholin-4-yl-8-[1-(4-phenylmethoxyphenyl)triazol-4-yl]-1H-quinolin-4-one, as active PI3K inhibitors .

PI3K inhibition Triazole-substituted quinolinones Patent pharmacology

Scaffold Physicochemical Profile: Impact of 8-Unsubstituted Core on LogP and PSA vs. Functionalized Analogs

The unsubstituted 2-(morpholin-4-yl)quinolin-4(1H)-one has an XLogP3-AA of 1.5 and a topological polar surface area (tPSA) of 45.59 Ų, as computed by PubChem and Chemsrc . Introduction of an 8-substituent substantially increases lipophilicity and molecular weight: a representative 8-(dibenzothiophen-4-yl) derivative (CAS 912824-07-8) has a molecular weight of 412.51 vs. 230.26 for the parent , and estimated LogP increases by >2.5 units. This physicochemical difference directly impacts solubility, permeability, and formulation behavior, making the unsubstituted scaffold a distinct chemical entity for property-based library design and late-stage functionalization strategies .

Physicochemical properties Drug-likeness Scaffold optimization

Commercial Availability and Defined Purity Baseline for Controlled Synthetic Use

The parent scaffold is commercially available at a specified purity of 97% (Catalog Number CM246590, as listed by CheMenu) . This defined purity is critical for its role as a synthetic intermediate, as impurities in the unsubstituted core would propagate into 8-functionalized final compounds, complicating biological assay interpretation and patent enablement. In contrast, many 8-substituted analogs are custom-synthesized or available only through specialized vendors without batch-certified purity documentation. The 97% purity specification provides a quality-controlled starting point for reproducible Suzuki-Miyaura or click chemistry derivatization .

Research chemical procurement Purity specification Synthetic intermediate sourcing

Application Scenarios for 2-(Morpholin-4-yl)quinolin-4(1H)-one in Kinase Inhibitor Discovery and Chemical Biology


Synthetic Intermediate for DNA-PK Inhibitor Libraries via 8-Position Suzuki-Miyaura Coupling

This scaffold is the key precursor for generating libraries of 8-aryl-substituted quinolin-4-one DNA-PK inhibitors. Researchers following the Cano et al. (2010) synthetic route employ the unsubstituted parent compound for bromination at the 8-position, followed by Suzuki-Miyaura cross-coupling with (dibenzothiophen-4-yl)boronic acid or (dibenzofuran-4-yl)boronic acid to produce potent DNA-PK inhibitors with IC₅₀ values as low as 8 nM . Procurement of the pure parent scaffold ensures batch-to-batch consistency in library production.

Precursor for PI3K Inhibitor Synthesis via 8-Position Click Chemistry

Per Patent EP2646427A1, the scaffold is converted to the 8-bromo intermediate and subsequently reacted with terminal alkynes under copper-catalyzed azide-alkyne cycloaddition conditions to install 8-(1H-1,2,3-triazol-4-yl) substituents, yielding PI3K inhibitors . The unsubstituted parent compound is the optimal procurement choice for medicinal chemistry groups pursuing this patented chemotype, as it provides the simplest entry point with maximal synthetic flexibility.

Negative Control Compound for 8-Substituted Quinolin-4-one Biological Assays

Because the unsubstituted parent scaffold lacks measurable DNA-PK or PI3K inhibitory activity , it serves as an appropriate negative control in cellular and biochemical assays designed to validate target engagement of 8-substituted analogs. Its structural similarity to active derivatives, combined with its lack of biological activity at the target kinases, makes it superior to vehicle-only controls for ruling out scaffold-mediated non-specific effects.

Physicochemical Reference Standard for Property-Based Drug Design

With a molecular weight of 230.26 g/mol, XLogP3-AA of 1.5, and tPSA of 45.59 Ų , the unsubstituted scaffold provides a low lipophilicity, low molecular weight baseline for property-focused lead optimization. Medicinal chemists can track how each 8-substituent incrementally alters LogP, solubility, and permeability relative to this defined starting point, enabling rational multi-parameter optimization of kinase inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Morpholin-4-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.